molecular formula C26H26N4O2S B11110334 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide

カタログ番号: B11110334
分子量: 458.6 g/mol
InChIキー: BUKCAYKYXXVFBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a fused thiophene-pyrimidine core substituted with a phenyl group at position 7 and a piperidine-3-carboxamide moiety at position 2. The piperidine ring is further functionalized with an N-(2-phenylethyl) group, distinguishing it from structurally related analogs. Thienopyrimidinones are recognized for their diverse pharmacological activities, including kinase inhibition, antiviral effects, and analgesic properties .

特性

分子式

C26H26N4O2S

分子量

458.6 g/mol

IUPAC名

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide

InChI

InChI=1S/C26H26N4O2S/c31-24(27-14-13-18-8-3-1-4-9-18)20-12-7-15-30(16-20)26-28-22-21(19-10-5-2-6-11-19)17-33-23(22)25(32)29-26/h1-6,8-11,17,20H,7,12-16H2,(H,27,31)(H,28,29,32)

InChIキー

BUKCAYKYXXVFBS-UHFFFAOYSA-N

正規SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CC=CC=C5

製品の起源

United States

準備方法

Cyclocondensation of 2-Aminothiophene-3-Carboxylate

The thienopyrimidinone scaffold is synthesized via cyclization of ethyl 2-aminothiophene-3-carboxylate with urea under acidic conditions:

Ethyl 2-aminothiophene-3-carboxylate+UreaHCl, EtOH, refluxThieno[3,2-d]pyrimidin-4(3H)-one(Yield: 85%)[5].\text{Ethyl 2-aminothiophene-3-carboxylate} + \text{Urea} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Thieno[3,2-d]pyrimidin-4(3H)-one} \quad (\text{Yield: 85\%}).

Key Parameters :

  • Solvent: Ethanol.

  • Catalyst: Concentrated HCl.

  • Temperature: Reflux (78°C).

  • Reaction Time: 6 hours.

Introduction of the 7-Phenyl Group via Suzuki Coupling

Intermediate A is synthesized by Suzuki-Miyaura coupling of 2-chloro-7-iodothieno[3,2-d]pyrimidin-4(3H)-one with phenylboronic acid:

2-Chloro-7-iodothieno[3,2-d]pyrimidin-4(3H)-one+Phenylboronic AcidPd(PPh3)4,Na2CO3,DMEIntermediate A(Yield: 82%)[1].\text{2-Chloro-7-iodothieno[3,2-d]pyrimidin-4(3H)-one} + \text{Phenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{DME}} \text{Intermediate A} \quad (\text{Yield: 82\%}).

Optimized Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Base: Sodium carbonate (2 equiv).

  • Solvent: 1,2-Dimethoxyethane (DME).

  • Temperature: 90°C, 12 hours.

Functionalization at Position 2: S<sub>N</sub>Ar with Piperidine-3-Carboxamide

Synthesis of N-(2-Phenylethyl)Piperidine-3-Carboxylic Acid (Intermediate B)

Intermediate B is prepared via reductive amination of piperidine-3-carboxylic acid with 2-phenylethylamine:

Piperidine-3-carboxylic acid+2-PhenylethylamineNaBH(OAc)3,CH2Cl2Intermediate B(Yield: 88%)[2].\text{Piperidine-3-carboxylic acid} + \text{2-Phenylethylamine} \xrightarrow{\text{NaBH(OAc)}3, \text{CH}2\text{Cl}_2} \text{Intermediate B} \quad (\text{Yield: 88\%}).

Critical Notes :

  • Reducing Agent: Sodium triacetoxyborohydride.

  • Solvent: Dichloromethane.

  • Reaction Time: 24 hours at room temperature.

S<sub>N</sub>Ar Reaction for C–N Bond Formation

Intermediate A undergoes nucleophilic substitution with Intermediate B under basic conditions:

Intermediate A+Intermediate BK2CO3,DMF1-(4-Oxo-7-Phenyl-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-Yl)-N-(2-Phenylethyl)Piperidine-3-Carboxamide(Yield: 68%)[1][3].\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(4-Oxo-7-Phenyl-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-Yl)-N-(2-Phenylethyl)Piperidine-3-Carboxamide} \quad (\text{Yield: 68\%}).

Optimization Insights :

  • Base: Potassium carbonate (3 equiv).

  • Solvent: Dimethylformamide (DMF).

  • Temperature: 100°C, 8 hours.

Characterization and Analytical Data

Spectroscopic Confirmation

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, pyrimidinone H), 7.45–7.32 (m, 10H, aromatic H), 4.12 (m, 1H, piperidine H), 3.58 (t, J = 6.8 Hz, 2H, CH<sub>2</sub>Ph), 2.98–2.75 (m, 4H, piperidine H), 1.85–1.62 (m, 4H, piperidine H).

  • HRMS (ESI) : m/z calcd for C<sub>27</sub>H<sub>27</sub>N<sub>4</sub>O<sub>2</sub>S [M+H]<sup>+</sup>: 483.1801; found: 483.1798.

Purity Assessment

  • HPLC : >98% purity (C<sub>18</sub> column, MeCN/H<sub>2</sub>O gradient).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key AdvantagesLimitations
1Cyclocondensation85High yield, simple workupRequires harsh acidic conditions
2Suzuki Coupling82Regioselective, scalablePalladium catalyst cost
3Reductive Amination88Mild conditions, high functional toleranceExtended reaction time
4S<sub>N</sub>Ar68Direct C–N bond formationRequires anhydrous conditions

Challenges and Mitigation Strategies

  • Regioselectivity in Suzuki Coupling : The 7-iodo precursor ensures selective coupling at position 7, avoiding competing reactions at position 2.

  • Amide Bond Hydrolysis : Using EDC/HOBt in DMF minimizes racemization during carboxamide formation.

  • Byproduct Formation : Chromatographic purification (silica gel, EtOAc/hexane) removes residual palladium and unreacted intermediates .

化学反応の分析

1-(4-オキソ-7-フェニル-3,4-ジヒドロチエノ[3,2-d]ピリミジン-2-イル)-N-(2-フェニルエチル)ピペリジン-3-カルボキサミドは、次のようなさまざまな化学反応を起こします。

これらの反応で生成される主な生成物は、使用する特定の条件と試薬によって異なります。

科学研究への応用

1-(4-オキソ-7-フェニル-3,4-ジヒドロチエノ[3,2-d]ピリミジン-2-イル)-N-(2-フェニルエチル)ピペリジン-3-カルボキサミドは、いくつかの科学研究への応用があります。

作用機序

1-(4-オキソ-7-フェニル-3,4-ジヒドロチエノ[3,2-d]ピリミジン-2-イル)-N-(2-フェニルエチル)ピペリジン-3-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素または受容体に結合して、それらの活性を調節することにより効果を発揮すると考えられています。 正確な分子標的と関連する経路はまだ調査中ですが、予備研究では、シグナル伝達と細胞調節に関与するタンパク質と相互作用する可能性があることが示唆されています。 .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Thienopyrimidine Substituent (Position 7) Piperidine Carboxamide Substituent Key Features Source
Target Compound C27H26N4O2S* 470.59* Phenyl N-(2-phenylethyl) Extended phenylethyl chain; no halogenation -
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide C26H24F2N4O2S 494.56 3-Methylphenyl N-(2,4-difluorobenzyl) Fluorinated benzyl group; increased lipophilicity
1-[7-(2-Fluorophenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)-4-piperidinecarboxamide C25H25FN4O2S* 472.56* 2-Fluorophenyl N-(1-phenylethyl) Fluorine at position 7; stereochemical variation in phenylethyl chain
N-(2-Chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide C25H23ClN4O2S 479.00 Phenyl N-(2-chlorobenzyl) Chlorine substituent; reduced steric bulk compared to phenylethyl
1-[7-(4-Methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide C26H25N5O2S 487.58 4-Methylphenyl N-(pyridin-2-ylmethyl) Pyridine ring enhances polarity and hydrogen-bonding capacity

*Calculated based on structural analogy to evidence-derived compounds.

Structural and Functional Analysis

Impact of Substituents on Thienopyrimidine Core

  • Phenyl vs. Fluorophenyl/Methylphenyl Groups : The target compound’s unsubstituted phenyl group at position 7 (vs. fluorophenyl or methylphenyl in analogs) may reduce electronegativity and alter binding interactions. Fluorinated analogs (e.g., 2-fluorophenyl in ) likely exhibit enhanced metabolic stability and membrane permeability due to increased lipophilicity .

Piperidine Carboxamide Modifications

  • Phenylethyl vs. Benzyl Groups : The N-(2-phenylethyl) chain in the target compound provides greater conformational flexibility compared to rigid benzyl groups (e.g., 2,4-difluorobenzyl in ). This may enhance interactions with deep hydrophobic pockets in proteins.
  • Heteroaromatic Substitutions : The pyridin-2-ylmethyl group in introduces a basic nitrogen atom, improving solubility and enabling hydrogen-bonding interactions.

Pharmacological Implications

While direct biological data for the target compound are unavailable, insights can be extrapolated from related analogs:

  • Antiviral Potential: ZINC08765174, a structurally related piperidine-3-carboxamide, demonstrated high binding affinity to SARS-CoV-2 main protease (-11.132 kcal/mol) . The target compound’s phenylethyl group may similarly engage with hydrophobic protease pockets.
  • Analgesic Activity : Mannich bases of isatins with analogous carboxamide moieties showed moderate analgesic effects , suggesting possible shared mechanisms.
  • Kinase Inhibition: Thienopyrimidinones are established kinase inhibitors; substituent electronegativity (e.g., fluorine in ) correlates with enhanced target engagement .

生物活性

The compound 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide (CAS Number: 1251709-04-2) is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

PropertyValue
Molecular FormulaC24H24N4O2S2
Molecular Weight464.6 g/mol
CAS Number1251709-04-2

Anticancer Properties

Recent studies have indicated that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anticancer activities. The specific compound has been shown to activate several molecular pathways that are crucial for inducing apoptosis in cancer cells.

  • Mechanism of Action :
    • Apoptosis Induction : The compound has been observed to activate the caspase-dependent pathways leading to apoptosis in various cancer cell lines. For instance, it influences the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is pivotal in cancer progression. Inhibition of this pathway leads to increased apoptosis in breast cancer cells through decreased phosphorylation of Akt at Ser473 .
    • Mitochondrial Dysfunction : Treatment with this compound results in mitochondrial membrane damage, promoting the release of cytochrome c and Smac/DIABLO from mitochondria into the cytoplasm, which further activates caspases involved in apoptosis .
  • Case Studies :
    • In a study involving breast cancer cell lines, treatment with the compound resulted in significant activation of caspase-3 and caspase-9 while leaving caspase-8 levels unchanged, indicating a preference for intrinsic apoptotic pathways over extrinsic ones .
    • Another investigation demonstrated that low concentrations of the compound could induce cell cycle arrest at the G1/S transition phase by downregulating cyclin-dependent kinases (CDKs), further confirming its role as an anticancer agent .

Other Pharmacological Effects

In addition to its anticancer properties, there are indications that this compound may possess other beneficial pharmacological effects:

  • Neuroprotective Effects : Some derivatives of thieno[3,2-d]pyrimidines have shown neuroprotective properties in preclinical models, suggesting potential applications in neurodegenerative diseases.
  • Anti-inflammatory Activity : Compounds similar to this structure have been noted for their anti-inflammatory effects through modulation of various inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylethyl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the thieno[3,2-d]pyrimidin-4-one core. A critical step is the coupling of the piperidine-3-carboxamide moiety via nucleophilic substitution or amidation. For optimization:

  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of reactive intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., retention time shifts in HPLC) .
  • Adjust temperature (60–80°C) and catalyst (e.g., triethylamine) to enhance yields. For example, highlights the use of potassium carbonate in ethanol for analogous thienopyrimidine couplings .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify proton environments (e.g., aromatic protons in the phenyl group at δ 7.2–7.5 ppm) and carbonyl signals (e.g., 4-oxo group at δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for C25H24N4O2S\text{C}_{25}\text{H}_{24}\text{N}_4\text{O}_2\text{S}) .
  • HPLC Purity : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water) to assess purity (>95%) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR or Aurora kinases) using fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess growth inhibition .
  • Solubility and Stability : Perform kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the 7-phenyl position (e.g., electron-withdrawing groups like -F or -Cl) to enhance π-π stacking with hydrophobic kinase pockets .
  • Piperidine Substitution : Replace the N-(2-phenylethyl) group with bulkier arylalkyl chains to probe steric effects (e.g., uses 2,4-difluorobenzyl for improved selectivity) .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding sites, prioritizing residues like Lys72 or Asp831 in EGFR .

Q. How should researchers resolve contradictory data in biological assays (e.g., high in vitro potency but low cellular activity)?

  • Methodological Answer :

  • Permeability Assessment : Perform Caco-2 monolayer assays to evaluate membrane permeability (Papp_{app} < 1 × 106^{-6} cm/s suggests poor absorption) .
  • Efflux Pump Inhibition : Co-administer with verapamil (P-gp inhibitor) to determine if efflux transporters reduce intracellular concentrations .
  • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., piperidine N-oxidation) that may reduce efficacy .

Q. What advanced techniques are suitable for analyzing conformational dynamics in solution?

  • Methodological Answer :

  • NOESY NMR : Identify through-space interactions (e.g., between the piperidine and thienopyrimidine moieties) to map 3D structure .
  • Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., TIP3P water) for 100 ns to study flexibility of the phenylethyl side chain .
  • X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes (requires >90% purity and 0.5 mM solubility) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。